molecular formula C28H23N3O4S B11137143 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137143
M. Wt: 497.6 g/mol
InChI Key: VQZCGGOFJVNEKY-BZZOAKBMSA-N
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Description

3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H23N3O4S/c1-17-7-6-8-19(15-17)16-35-22-13-11-21(12-14-22)25(32)23-24(20-9-4-3-5-10-20)31(27(34)26(23)33)28-30-29-18(2)36-28/h3-15,24,32H,16H2,1-2H3/b25-23-

InChI Key

VQZCGGOFJVNEKY-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=CC=C5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC=CC=C5)O

Origin of Product

United States

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